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Compound of Interest

Compound Name: 1,4-Diethoxybutane

Cat. No.: B077941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ether linkages in 1,4-
diethoxybutane, a dialkoxyalkane with applications in various chemical syntheses and as a

solvent. The document details the synthesis, structural properties, spectroscopic signature, and

reactivity of its characteristic C-O-C bonds.

Structural and Physicochemical Properties
1,4-Diethoxybutane (C₈H₁₈O₂) is a linear ether with two ethoxy groups at the terminal

positions of a butane chain.[1] The molecule's flexibility is largely dictated by the rotation

around its numerous single bonds, including the C-O bonds of the ether linkages. General

physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1,4-Diethoxybutane
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Property Value Reference

Molecular Formula C₈H₁₈O₂ [2][3]

Molecular Weight 146.23 g/mol [2][4]

Density 0.833 g/mL [3]

Boiling Point 165.3 °C at 760 mmHg [5]

Refractive Index 1.406 [5]

LogP 1.8396 [2]

Topological Polar Surface Area 18.46 Å² [2]

The ether linkages in 1,4-diethoxybutane, like in other ethers, feature a bent C-O-C structure.

The oxygen atom is sp³ hybridized, resulting in a bond angle of approximately 111° in similar

simple ethers like dimethyl ether.[6] The C-O bond distance is typically around 141 pm.[6] The

rotational barrier around the C-O bonds is low, contributing to the molecule's conformational

flexibility.

Synthesis of 1,4-Diethoxybutane
The most common and versatile method for the synthesis of ethers like 1,4-diethoxybutane is

the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic

substitution (Sₙ2) of a primary alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of
1,4-Diethoxybutane
This protocol is an adaptation of the general Williamson ether synthesis for the preparation of

1,4-diethoxybutane from 1,4-dibromobutane and sodium ethoxide.

Materials:

1,4-dibromobutane

Sodium metal
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Anhydrous ethanol

Diethyl ether (anhydrous)

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser

and a drying tube, carefully add sodium metal to an excess of anhydrous ethanol under an

inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces

hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form a

solution of sodium ethoxide in ethanol.

Reaction: To the freshly prepared sodium ethoxide solution, add 1,4-dibromobutane

dropwise with stirring. The molar ratio of sodium ethoxide to 1,4-dibromobutane should be at

least 2:1.

Reflux: Heat the reaction mixture to reflux and maintain it for several hours to ensure the

complete reaction. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up: After cooling to room temperature, carefully quench the reaction mixture by the

slow addition of a saturated aqueous ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl

ether. Wash the organic layer sequentially with water and brine.

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and

remove the solvent under reduced pressure to obtain the crude 1,4-diethoxybutane.

Purification: Purify the crude product by fractional distillation.
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Caption: Williamson Ether Synthesis of 1,4-Diethoxybutane.

Spectroscopic Analysis of the Ether Linkages
The ether linkages in 1,4-diethoxybutane can be characterized using various spectroscopic

techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy
Ethers are primarily identified in IR spectroscopy by the strong, characteristic C-O stretching

vibration.[12][13][14] For saturated aliphatic ethers like 1,4-diethoxybutane, this asymmetric

C-O-C stretch typically appears in the region of 1140-1070 cm⁻¹.[13] This peak is often the

most intense absorption in the fingerprint region of the spectrum.[12]

Table 2: Characteristic IR Absorption for the Ether Linkage in 1,4-Diethoxybutane

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

Asymmetric C-O-C Stretch 1140 - 1070 Strong

Symmetric C-O-C Stretch
Lower frequency, less

diagnostic
Weak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Both ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical

environment of the atoms in the vicinity of the ether linkages.

¹H NMR: The protons on the carbons directly attached to the ether oxygen (α-protons) are

deshielded and typically resonate in the range of 3.3-4.0 ppm. In 1,4-diethoxybutane, this

would correspond to the -O-CH₂- protons of the ethoxy groups and the -CH₂-O- protons of

the butane chain. The protons on the carbons adjacent to the α-carbons (β-protons) are less

deshielded.

¹³C NMR: The carbons directly bonded to the ether oxygen (α-carbons) are also deshielded

and appear in the range of 65-90 ppm.

Table 3: Expected NMR Chemical Shifts for 1,4-Diethoxybutane

Nucleus Position
Expected Chemical Shift
(ppm)

¹H -O-CH₂-CH₃ ~3.4

¹H -CH₂-CH₂-O- ~3.4

¹H -O-CH₂-CH₃ ~1.2

¹H -CH₂-CH₂-CH₂- ~1.6

¹³C -O-CH₂-CH₃ ~66

¹³C -CH₂-O- ~70

¹³C -O-CH₂-CH₃ ~15

¹³C -CH₂-CH₂-CH₂- ~27

Reactivity of the Ether Linkages: Acid-Catalyzed
Cleavage
Ethers are generally unreactive, which makes them excellent solvents. However, the ether C-O

bond can be cleaved under harsh conditions, typically with strong acids like HBr or HI at
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elevated temperatures.[15][16] The reaction proceeds via protonation of the ether oxygen,

followed by nucleophilic attack of the halide ion.

Experimental Protocol: Acid Cleavage of 1,4-
Diethoxybutane
This protocol describes the cleavage of 1,4-diethoxybutane using a strong acid.

Materials:

1,4-diethoxybutane

Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)

Inert solvent (e.g., glacial acetic acid)

Sodium bicarbonate solution

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1,4-
diethoxybutane in a suitable inert solvent like glacial acetic acid.

Acid Addition: Add an excess of concentrated HBr or HI to the solution.

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored

by GC-MS.

Work-up: After cooling, carefully neutralize the reaction mixture with a saturated sodium

bicarbonate solution.

Extraction: Extract the products with diethyl ether. Wash the organic layer with water and

brine.
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Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and

analyze the products (expected to be 1,4-dibromobutane and ethanol) by GC-MS and NMR.
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Caption: Acid-Catalyzed Cleavage of 1,4-Diethoxybutane.

Conformational Analysis
The seven rotatable bonds in 1,4-diethoxybutane give rise to a multitude of possible

conformations.[2] The overall shape of the molecule is influenced by steric and electronic

effects. The gauche effect may play a role in the preferred dihedral angles around the C-O

bonds. A detailed conformational analysis would require computational chemistry studies to

determine the relative energies of the various conformers.[17]

Conclusion
The ether linkages are the defining functional groups of 1,4-diethoxybutane, dictating its

synthesis, spectroscopic properties, and reactivity. A thorough understanding of these C-O-C

bonds, from their fundamental structural characteristics to their behavior in chemical reactions,

is essential for the effective application of this compound in research and development. The

provided experimental frameworks and data summaries serve as a valuable resource for

professionals working with this and related dialkoxyalkanes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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